N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
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Overview
Description
N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide is a complex organic compound that features a tert-butyl group, a methoxy group, and a phenyl group attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of nitriles with tert-butyl nitrite (TBN) under mild conditions . Another method utilizes di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) to produce N-tert-butyl amides . These reactions typically occur under solvent-free conditions at room temperature, making them efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of tert-butyl nitrite (TBN) as a carbon source and di-tert-butyl dicarbonate with nitriles are practical approaches for industrial applications due to their scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl group and the methoxy group influences the reactivity of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-butyl nitrite (TBN), di-tert-butyl dicarbonate, and copper(II) triflate (Cu(OTf)2) . These reagents facilitate the formation of N-tert-butyl amides under mild conditions.
Major Products Formed
The major products formed from the reactions of this compound include various amides and substituted pyridazines. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .
Scientific Research Applications
N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide involves its interaction with molecular targets and pathways in biological systems. The tert-butyl group and the methoxy group play crucial roles in the compound’s reactivity and binding affinity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide can be compared with other similar compounds, such as:
N-tert-butyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine: This compound also features a tert-butyl group and is used in similar applications.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Another compound with a tert-butyl group, used in the synthesis of pharmaceuticals.
2-(N-tert-butoxycarbonylamino)-3-methylpyridine: A compound with similar structural features and applications in organic synthesis.
Properties
IUPAC Name |
N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-16(2,3)17-15(21)14-12(22-4)10-13(20)19(18-14)11-8-6-5-7-9-11/h5-10H,1-4H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHHBTBQNFDEMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NN(C(=O)C=C1OC)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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